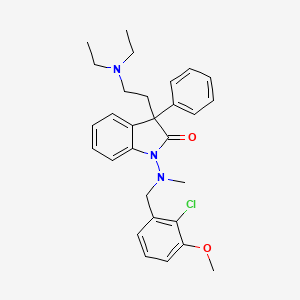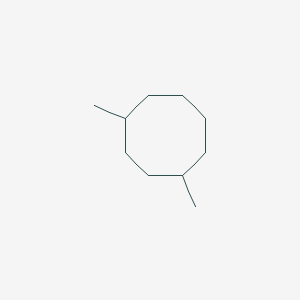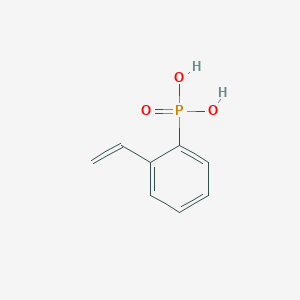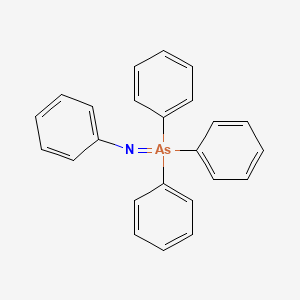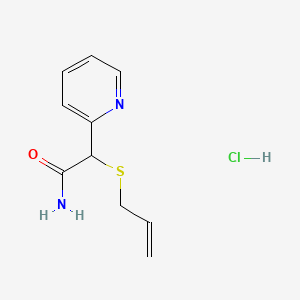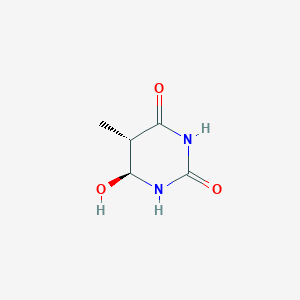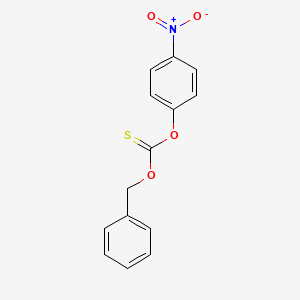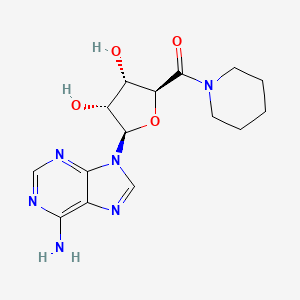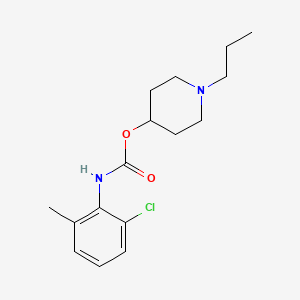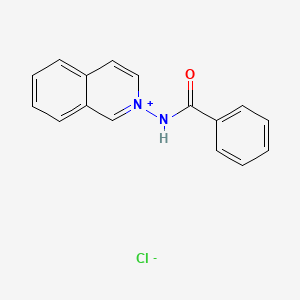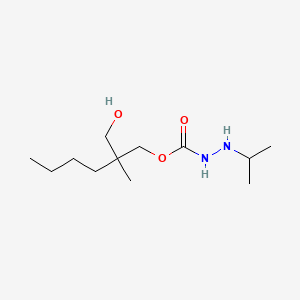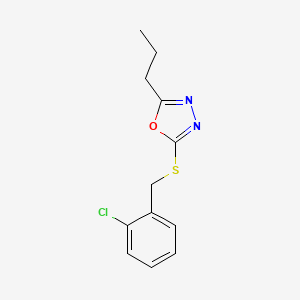
2-(((2-Chlorophenyl)methyl)thio)-5-propyl-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((2-Chlorophenyl)methyl)thio)-5-propyl-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the 2-chlorophenyl and propyl groups attached to the oxadiazole ring imparts unique chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-Chlorophenyl)methyl)thio)-5-propyl-1,3,4-oxadiazole typically involves the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzylthiourea. This intermediate is then cyclized with propyl hydrazinecarboxylate under acidic conditions to yield the desired oxadiazole compound. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(((2-Chlorophenyl)methyl)thio)-5-propyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines or other reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound exhibits potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets and disrupt cellular processes.
Agriculture: It can be used as a pesticide or herbicide, providing protection against various pests and weeds.
Materials Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(((2-Chlorophenyl)methyl)thio)-5-propyl-1,3,4-oxadiazole involves its interaction with specific molecular targets within cells. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins or disrupt the integrity of cell membranes, leading to cell death. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((2-Chlorophenyl)methylthio)-1,3,4-oxadiazole: Lacks the propyl group, which may affect its chemical properties and biological activity.
5-Propyl-1,3,4-oxadiazole: Lacks the 2-chlorophenylmethylthio group, resulting in different reactivity and applications.
2-((2-Chlorophenyl)methylthio)-5-methyl-1,3,4-oxadiazole: Contains a methyl group instead of a propyl group, which may influence its solubility and interaction with biological targets.
Uniqueness
The presence of both the 2-chlorophenylmethylthio and propyl groups in 2-(((2-Chlorophenyl)methyl)thio)-5-propyl-1,3,4-oxadiazole imparts unique chemical properties that differentiate it from similar compounds. These structural features may enhance its biological activity and make it a valuable compound for various applications.
Propriétés
Numéro CAS |
28923-80-0 |
|---|---|
Formule moléculaire |
C12H13ClN2OS |
Poids moléculaire |
268.76 g/mol |
Nom IUPAC |
2-[(2-chlorophenyl)methylsulfanyl]-5-propyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C12H13ClN2OS/c1-2-5-11-14-15-12(16-11)17-8-9-6-3-4-7-10(9)13/h3-4,6-7H,2,5,8H2,1H3 |
Clé InChI |
FHCUXGCMUASJQQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NN=C(O1)SCC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


